Cefpiramide

描述

头孢吡拉明是一种第三代头孢菌素类抗生素,以其广谱抗菌活性而闻名。 它对耐多种其他抗生素的铜绿假单胞菌特别有效 . 头孢吡拉明通过抑制细菌细胞壁生物合成发挥作用,使其成为治疗易感细菌引起的严重感染的宝贵工具 .

准备方法

合成路线和反应条件: 头孢吡拉明的制备涉及多个步骤,包括头孢吡拉明酸与2-乙基己酸钠溶液在受控温度条件下反应 . 另一种方法包括将头孢吡拉明溶解于水中,加入氢氧化铵,然后使用乙酸或丙酸进行结晶 . 这些方法确保生产出具有高纯度和所需物理性质的头孢吡拉明。

工业生产方法: 头孢吡拉明的工业生产通常涉及大规模结晶过程。 结晶过程中的凝胶现象可以得到控制,从而产生更大、更规则的晶体,这些晶体非常适合制药应用 . 在工业环境中,使用特定的溶剂和受控温度条件对于实现高产率和纯度至关重要。

化学反应分析

反应类型: 头孢吡拉明会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的性质并增强其有效性至关重要。

常用试剂和条件: 涉及头孢吡拉明的反应中常用的试剂包括2-乙基己酸钠、氢氧化铵以及乙酸或丙酸 . 这些反应通常在受控温度和 pH 条件下进行,以确保获得最佳结果。

形成的主要产物: 头孢吡拉明反应形成的主要产物包括其钠盐形式,该形式用于各种药物制剂 . 结晶过程还可以产生头孢吡拉明的不同多晶型,每种多晶型都具有独特的物理和化学性质。

科学研究应用

Pharmacological Properties

Cefpiramide functions by inhibiting bacterial cell wall synthesis through its action on penicillin-binding proteins (PBPs). Its mechanism of action is similar to other beta-lactam antibiotics, making it effective against a range of bacterial infections. The compound has demonstrated significant stability against hydrolysis by beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotic action .

Key Pharmacodynamic Features

- Broad Spectrum Activity : this compound is effective against various pathogens including:

- Pseudomonas aeruginosa

- Acinetobacter spp.

- Methicillin-susceptible staphylococci

- Non-enterococcal streptococci

- Neisseria gonorrhoeae and N. meningitidis

- Beta-lactamase-negative Haemophilus influenzae

- Comparative Effectiveness : In comparative studies, this compound has shown superior activity against certain strains compared to other cephalosporins like cefoperazone and ceftazidime .

Clinical Applications

This compound is primarily indicated for the treatment of severe infections caused by susceptible bacteria. Its applications are particularly relevant in the following clinical scenarios:

- Hospital-Acquired Infections : Due to its effectiveness against resistant strains, this compound is often used in hospital settings for treating infections such as pneumonia, urinary tract infections, and bloodstream infections.

- Surgical Prophylaxis : Its broad-spectrum activity makes it suitable for prophylactic use in surgical procedures where infection risk is high.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- In Vitro Studies : A comprehensive study involving 6,552 bacterial isolates across five medical centers demonstrated this compound's efficacy against common pathogens encountered in clinical practice. The results indicated that this compound was particularly effective against Pseudomonas spp. and Acinetobacter spp. .

- Comparative Effectiveness : In a systematic review comparing this compound with other antibiotics for respiratory tract infections, it was found that this compound had comparable efficacy to ceftazidime and was more effective than cefoperazone .

- Pharmacokinetics : Research on the pharmacokinetics of this compound revealed that it has a longer half-life compared to other cephalosporins, allowing for less frequent dosing while maintaining therapeutic levels in patients .

Data Table: Comparative Efficacy of this compound

| Pathogen | This compound MIC (mg/L) | Comparison Antibiotic | Comparison MIC (mg/L) |

|---|---|---|---|

| Pseudomonas aeruginosa | 4 | Ceftazidime | 8 |

| Acinetobacter baumannii | 8 | Cefoperazone | 16 |

| Methicillin-susceptible S. aureus | 0.5 | Methicillin | 1 |

| Neisseria gonorrhoeae | 0.25 | Ceftriaxone | 0.5 |

作用机制

头孢吡拉明的杀菌活性是由于它对青霉素结合蛋白 (PBP) 的亲和力而抑制细胞壁合成 . 通过与这些蛋白结合,头孢吡拉明破坏了肽聚糖的合成,肽聚糖是细菌细胞壁的重要组成部分。 这会导致细胞裂解和细菌死亡。 头孢吡拉明在肌肉注射后迅速吸收,其血浆半衰期长于其他头孢菌素,如头孢哌酮和头孢唑啉 .

相似化合物的比较

头孢吡拉明通常与其他第三代头孢菌素(如头孢哌酮和头孢唑啉)进行比较。 虽然所有这些化合物都具有类似的作用机制,但头孢吡拉明具有更广谱的活性,尤其是针对铜绿假单胞菌 . 其更长的血浆半衰期也使其在治疗严重感染方面更加有效 . 其他类似化合物包括头孢吡肟和头孢拉定,它们也抑制细菌细胞壁合成,但其活性谱和药代动力学性质有所不同 .

结论

头孢吡拉明是一种用途广泛且有效的抗生素,在科学研究和临床实践中具有广泛的应用。 其独特的性质和广谱活性使其成为对抗细菌感染的宝贵工具

生物活性

Cefpiramide is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria. Its unique structure and mechanism of action make it a significant agent in treating various infections, especially those caused by resistant strains.

This compound belongs to the cephalosporin class of antibiotics, characterized by a beta-lactam ring. The presence of a pyrimidine moiety enhances its stability against certain beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. This stability allows this compound to maintain its antibacterial efficacy in the presence of these enzymes.

Antibacterial Spectrum

This compound demonstrates activity against a variety of pathogens, including:

- Gram-negative bacteria : Particularly effective against Pseudomonas spp., Acinetobacter spp., and Enterobacteriaceae.

- Gram-positive bacteria : Active against methicillin-susceptible Staphylococcus aureus and non-enterococcal streptococci.

- Other pathogens : Inhibits Neisseria gonorrhoeae and Haemophilus influenzae, particularly strains that do not produce beta-lactamase.

Table 1: Comparative Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | ≤ 4 mg/L |

| Acinetobacter baumannii | ≤ 8 mg/L |

| Escherichia coli | ≤ 4 mg/L |

| Staphylococcus aureus | ≤ 2 mg/L |

| Streptococcus pneumoniae | ≤ 1 mg/L |

| Neisseria gonorrhoeae | ≤ 0.5 mg/L |

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating complicated infections, particularly urinary tract infections (UTIs) and gynecological infections.

- Study on Complicated UTIs : In a double-blind study comparing this compound with cefmetazole, this compound showed comparable efficacy in eradicating the infection, with a clinical cure rate of approximately 85% among treated patients .

- Gynecological Infections : A clinical trial involving 12 patients with gynecological infections reported good clinical effects in 11 cases, indicating high efficacy in this patient population .

Resistance Patterns

While this compound is generally effective against many pathogens, resistance has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Studies have shown that this compound is moderately susceptible to hydrolysis by various beta-lactamases .

Table 2: Resistance Mechanisms Against this compound

| Mechanism | Description |

|---|---|

| Beta-lactamase production | Hydrolysis of the beta-lactam ring |

| Altered penicillin-binding proteins (PBPs) | Reduced affinity leading to resistance |

| Efflux pumps | Increased efflux of the drug from bacterial cells |

Pharmacokinetics

This compound is administered parenterally, allowing for rapid absorption and distribution throughout the body. It achieves high concentrations in tissues and body fluids, making it effective for systemic infections. The drug is primarily eliminated via renal excretion.

Case Studies

- Case Study on Severe Infections : A case involving a patient with severe pneumonia due to Pseudomonas aeruginosa demonstrated successful treatment with this compound after other antibiotics failed. The patient showed significant improvement within 48 hours of starting therapy.

- Post-operative Infection Management : In a study assessing post-operative infections following orthopedic surgery, this compound was used as prophylaxis and resulted in lower infection rates compared to controls .

属性

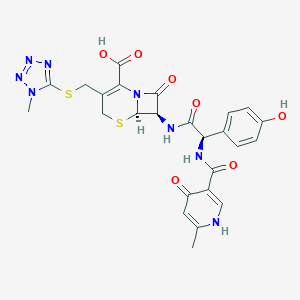

IUPAC Name |

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/t17-,18-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAUCHMQEXVFJR-PMAPCBKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74849-93-7 (hydrochloride salt) | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046630 | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.68e-02 g/L | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefpiramide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Cefpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70797-11-4 | |

| Record name | Cefpiramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70797-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpiramide [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070797114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P936YA152N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefpiramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。